2,N-Dihydroxy-acetamidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,2-Dihydroxyacetimidamide can be synthesized through the reaction of ethanimidamide with hydroxylamine . The reaction typically involves the use of ethanol as a solvent and is carried out under reflux conditions. The product is then purified by column chromatography using a silica gel column and a mixture of ethanol and dichloromethane as the eluent .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .
Chemical Reactions Analysis
Types of Reactions
N’,2-Dihydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted imidamides.
Scientific Research Applications
N’,2-Dihydroxyacetimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’,2-Dihydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyacetimidamide: Similar in structure but lacks the second hydroxyl group.
2,N-Dihydroxypropionamidine: Contains an additional methyl group compared to N’,2-Dihydroxyacetimidamide.
Ethanimidamide, N-hydroxy-2-methoxy-: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
N’,2-Dihydroxyacetimidamide is unique due to its specific combination of hydroxyl and imidamide functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
73728-45-7 |
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Molecular Formula |
C2H6N2O2 |
Molecular Weight |
90.08 g/mol |
IUPAC Name |
N',2-dihydroxyethanimidamide |
InChI |
InChI=1S/C2H6N2O2/c3-2(1-5)4-6/h5-6H,1H2,(H2,3,4) |
InChI Key |
WEOOQFYHYZGYRC-UHFFFAOYSA-N |
SMILES |
C(C(=NO)N)O |
Isomeric SMILES |
C(/C(=N\O)/N)O |
Canonical SMILES |
C(C(=NO)N)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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